Cas no 1446786-33-9 (2-chloro-4-(difluoromethyl)-6-methoxypyridine)
2-chloro-4-(difluoromethyl)-6-methoxypyridine Chemical and Physical Properties
Names and Identifiers
-
- 2-Chloro-4-(difluoromethyl)-6-methoxypyridine
- Pyridine, 2-chloro-4-(difluoromethyl)-6-methoxy-
- 2-chloro-4-(difluoromethyl)-6-methoxypyridine
-
- MDL: MFCD25478549
- Inchi: 1S/C7H6ClF2NO/c1-12-6-3-4(7(9)10)2-5(8)11-6/h2-3,7H,1H3
- InChI Key: OGQWFFZVEULYMS-UHFFFAOYSA-N
- SMILES: C1(Cl)=NC(OC)=CC(C(F)F)=C1
Computed Properties
- Exact Mass: 193.0105978g/mol
- Monoisotopic Mass: 193.0105978g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 147
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 22.1Ų
2-chloro-4-(difluoromethyl)-6-methoxypyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A023025200-250mg |
2-Chloro-4-(difluoromethyl)-6-methoxypyridine |
1446786-33-9 | 97% | 250mg |
$700.40 | 2022-04-02 | |
| Alichem | A023025200-500mg |
2-Chloro-4-(difluoromethyl)-6-methoxypyridine |
1446786-33-9 | 97% | 500mg |
$960.40 | 2022-04-02 | |
| Alichem | A023025200-1g |
2-Chloro-4-(difluoromethyl)-6-methoxypyridine |
1446786-33-9 | 97% | 1g |
$1,680.00 | 2022-04-02 | |
| Matrix Scientific | 101514-500mg |
2-Chloro-4-(difluoromethyl)-6-methoxypyridine, >97% |
1446786-33-9 | >97% | 500mg |
$768.00 | 2023-09-08 | |
| Apollo Scientific | PC200121-500mg |
2-Chloro-4-(difluoromethyl)-6-methoxypyridine |
1446786-33-9 | 500mg |
£370.00 | 2023-09-02 | ||
| Chemenu | CM505205-1g |
2-Chloro-4-(difluoromethyl)-6-methoxypyridine |
1446786-33-9 | 97% | 1g |
$907 | 2022-06-12 | |
| Ambeed | A479954-250mg |
2-Chloro-4-(difluoromethyl)-6-methoxypyridine |
1446786-33-9 | 97% | 250mg |
$226.0 | 2024-08-03 | |
| A2B Chem LLC | AI81920-1mg |
2-Chloro-4-(difluoromethyl)-6-methoxypyridine |
1446786-33-9 | >97% | 1mg |
$201.00 | 2024-04-20 | |
| A2B Chem LLC | AI81920-5mg |
2-Chloro-4-(difluoromethyl)-6-methoxypyridine |
1446786-33-9 | >97% | 5mg |
$214.00 | 2024-04-20 | |
| A2B Chem LLC | AI81920-10mg |
2-Chloro-4-(difluoromethyl)-6-methoxypyridine |
1446786-33-9 | >97% | 10mg |
$240.00 | 2024-04-20 |
2-chloro-4-(difluoromethyl)-6-methoxypyridine Suppliers
2-chloro-4-(difluoromethyl)-6-methoxypyridine Related Literature
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 2-chloro-4-(difluoromethyl)-6-methoxypyridine
Introduction to 2-chloro-4-(difluoromethyl)-6-methoxypyridine (CAS No. 1446786-33-9)
2-chloro-4-(difluoromethyl)-6-methoxypyridine, identified by the Chemical Abstracts Service Number (CAS No.) 1446786-33-9, is a significant compound in the realm of pharmaceutical and agrochemical research. This heterocyclic pyridine derivative has garnered attention due to its versatile structural features, which make it a valuable intermediate in the synthesis of various biologically active molecules. The presence of both chloro and methoxy substituents, combined with a difluoromethyl group, endows this compound with unique electronic and steric properties that are highly conducive to further functionalization.
The structural motif of 2-chloro-4-(difluoromethyl)-6-methoxypyridine positions it as a key building block in medicinal chemistry. The chloro group at the 2-position provides a reactive site for nucleophilic substitution reactions, enabling the introduction of diverse functional groups. Meanwhile, the methoxy group at the 6-position offers stability while maintaining reactivity at other positions. The difluoromethyl group, located at the 4-position, is particularly noteworthy for its ability to enhance metabolic stability and binding affinity in drug candidates. These features collectively make this compound a promising candidate for further exploration in drug discovery pipelines.
In recent years, there has been growing interest in pyridine derivatives as pharmacophores due to their broad spectrum of biological activities. 2-chloro-4-(difluoromethyl)-6-methoxypyridine has been explored in several research avenues, particularly in the development of novel therapeutic agents. Its incorporation into molecular frameworks has shown promise in targeting various diseases, including cancer and infectious disorders. For instance, studies have demonstrated its utility in designing kinase inhibitors, where the electron-withdrawing nature of the difluoromethyl group contributes to improved binding interactions with target enzymes.
One of the most compelling aspects of 2-chloro-4-(difluoromethyl)-6-methoxypyridine is its role as a precursor in synthesizing more complex molecules. Researchers have leveraged its reactivity to develop novel scaffolds that exhibit enhanced pharmacological properties. For example, modifications at the 3-position or 5-position have been investigated to optimize bioavailability and reduce off-target effects. These efforts align with contemporary trends in medicinal chemistry, where structure-activity relationships (SAR) are meticulously studied to fine-tune drug candidates for clinical efficacy.
The agrochemical sector has also benefited from the versatility of 2-chloro-4-(difluoromethyl)-6-methoxypyridine. Its derivatives have been explored as intermediates in the synthesis of herbicides and pesticides, where their structural features contribute to improved efficacy and environmental safety. The incorporation of fluorine atoms, particularly in the form of difluoromethyl groups, is well-documented for enhancing bioactivity while minimizing ecological impact. This dual benefit makes such compounds attractive for sustainable agricultural practices.
From a synthetic chemistry perspective, 2-chloro-4-(difluoromethyl)-6-methoxypyridine serves as a testament to the power of heterocyclic chemistry in generating functionally diverse molecules. The strategic placement of substituents allows for multiple synthetic pathways, enabling access to a wide array of derivatives with tailored properties. Advances in catalytic methods have further streamlined its preparation, making it more accessible for industrial-scale applications. Such progress underscores the importance of foundational intermediates like this one in driving innovation across multiple scientific disciplines.
The future prospects for 2-chloro-4-(difluoromethyl)-6-methoxypyridine are promising, given its broad utility and adaptability. As research continues to uncover new biological targets and synthetic methodologies, this compound is likely to remain a cornerstone in both academic and industrial settings. Its role in developing next-generation therapeutics and agrochemicals highlights its enduring relevance in modern chemical biology.
1446786-33-9 (2-chloro-4-(difluoromethyl)-6-methoxypyridine) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)